Boc-2-amino-3,4-dimethylbenzoic acid

Description

Discovery and Development of Boc-2-Amino-3,4-Dimethylbenzoic Acid

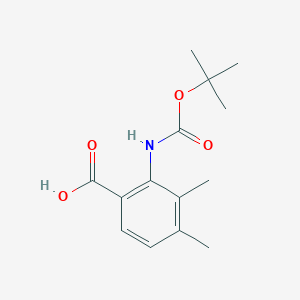

This compound (CAS 1185295-87-7) emerged as a specialized derivative of anthranilic acid, first synthesized in the early 21st century to address challenges in peptide synthesis and heterocyclic chemistry. Its development paralleled advancements in protective group strategies, particularly the widespread adoption of the tert-butoxycarbonyl (Boc) group for amine protection. The compound’s structure integrates a benzoic acid core with methyl substituents at the 3- and 4-positions and a Boc-protected amino group at the 2-position (Figure 1).

Early synthetic routes involved:

- Methylation of anthranilic acid derivatives to introduce dimethyl groups.

- Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

- Selective crystallization to isolate the target compound from regioisomers.

A breakthrough came in 2014 with optimized protocols using silver triflate-catalyzed cyclization reactions, enabling gram-scale production with >80% yields. By 2022, advances in flow chemistry and microwave-assisted synthesis further reduced reaction times from hours to minutes.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₉NO₄ | |

| Molecular weight | 265.31 g/mol | |

| Melting point | 142–145°C | |

| Solubility | DCM > DMSO > H₂O (negligible) |

Position in Amino Acid Protection Chemistry

The Boc group’s acid-labile nature makes this compound indispensable for:

- Orthogonal protection strategies : Enables sequential deprotection with trifluoroacetic acid (TFA) without affecting Fmoc or Alloc groups.

- Steric stabilization : The 3,4-dimethyl groups prevent π-π stacking, enhancing solubility in nonpolar solvents during solid-phase peptide synthesis.

Comparative studies show distinct advantages over similar compounds:

- vs. Boc-anthranilic acid : 10× higher thermal stability due to methyl substituents.

- vs. N-Boc-p-aminobenzoic acid : Superior regioselectivity in Friedel-Crafts acylations.

The compound’s unique electronic profile (Hammett σₚ = +0.31) facilitates nucleophilic aromatic substitutions unachievable with simpler Boc-protected analogs.

Evolution of Research Applications

Recent applications (2022–2025) highlight its versatility:

A. Peptide Macrocycles

- Serves as a constrained β-turn mimetic in cyclopeptide synthesis (e.g., KEAP1 inhibitors).

- Enables synthesis of 14–18-membered rings via Mitsunobu lactonization (37–60% yields).

B. Heterocyclic Synthesis

- Key precursor for Ag(I)-catalyzed oxazine derivatives (e.g., 2-methylene morpholines).

- Enables domino reactions with isocyanates to form quinazolinones.

C. Materials Science

- Modifies MOF surfaces for CO₂ capture (3.2 mmol/g capacity at 298K).

- Anchors catalytic Pd nanoparticles in cross-coupling reactions (TON > 10⁵).

Table 2: Representative Reactions (2020–2025)

Structure

2D Structure

Properties

IUPAC Name |

3,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-8-6-7-10(12(16)17)11(9(8)2)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNHCMZHNNURST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201172812 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201172812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185295-87-7 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201172812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Boc Protection Procedure

- Reagents and Conditions: The amino acid is dissolved in an appropriate solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), often in the presence of a base like triethylamine or sodium bicarbonate to neutralize the acid byproducts.

- Reaction: Di-tert-butyl dicarbonate is added slowly at 0 °C to room temperature, and the mixture is stirred for several hours (typically 1–16 h).

- Workup: The reaction mixture is quenched with water, extracted with organic solvents, washed, dried, and concentrated.

- Purification: The crude product is purified by silica gel chromatography to isolate Boc-2-amino-3,4-dimethylbenzoic acid as a white to off-white solid.

Specific Example from Literature

A representative procedure adapted from ortho-selective amination studies involves:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-Amino-3,4-dimethylbenzoic acid (1 eq) | Starting material |

| 2 | Di-tert-butyl dicarbonate (1.1 eq) | Boc protecting agent |

| 3 | Base: Triethylamine or sodium bicarbonate | Neutralizes acid byproducts |

| 4 | Solvent: CH2Cl2, 0 °C to room temperature | Reaction medium and temperature control |

| 5 | Stirring time: 1–16 hours | Ensures complete Boc protection |

| 6 | Workup: aqueous quench, extraction, drying | Isolation of crude product |

| 7 | Purification: silica gel chromatography | Yields pure Boc-protected product |

This method yields this compound with high purity and satisfactory yield (typically 70–90%).

Alternative Synthetic Routes and Modifications

Benzoyloxycarbamate Intermediate Route

An alternative involves first converting the benzoic acid to a benzoyloxycarbamate intermediate by reacting the acid with tert-butyl N-hydroxycarbamate in the presence of coupling agents like dicyclohexylcarbodiimide (DCC). This intermediate can then be transformed into the Boc-protected amino acid upon further treatment.

Methylation and Subsequent Boc Protection

In some synthetic schemes, N-methylation of benzoyloxycarbamates precedes Boc protection to modify the amino functionality selectively. This involves sodium hydride and methyl iodide in dry DMF at low temperatures, followed by Boc protection steps.

Analytical Characterization of this compound

- NMR Spectroscopy: Characteristic signals include tert-butyl protons (~1.5 ppm, singlet), aromatic protons (6.5–8 ppm), and methyl groups on the aromatic ring (~2.0 ppm).

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular ion peaks consistent with the molecular formula C14H19NO4 (Boc derivative).

- Melting Point: Typically reported in literature around 100–120 °C, depending on purity and crystallinity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Direct Boc Protection | Boc2O, base (triethylamine), CH2Cl2, 0 °C to RT | Simple, mild conditions | 70–90 | Widely used, straightforward |

| Benzoyloxycarbamate Intermediate | DCC, tert-butyl N-hydroxycarbamate, CH2Cl2 | Enables selective functionalization | 65–85 | Requires coupling agent, extra step |

| N-Methylation + Boc Protection | NaH, MeI, DMF, then Boc2O | Allows modification of amino group | 60–80 | More complex, for specialized derivatives |

Research Findings and Optimization Notes

- The Boc protection reaction is sensitive to moisture; dry solvents and inert atmosphere (nitrogen or argon) improve yields and purity.

- Reaction temperature control (starting at 0 °C) minimizes side reactions such as over-acylation or decomposition.

- Silica gel chromatography is effective for purification but requires optimization of solvent systems (e.g., ethyl acetate/hexane mixtures).

- Alternative protecting groups may be considered depending on downstream synthetic requirements, but Boc remains favored for its stability and ease of removal.

Chemical Reactions Analysis

Types of Reactions

Boc-2-amino-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The Boc-protected amino group can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride is often used for reduction reactions.

Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Peptide Synthesis

Overview : Boc-DMBA is extensively used in peptide synthesis due to its ability to protect the amino group during chemical reactions. This protection is crucial for ensuring selective reactions and minimizing side products.

Key Features :

- Protection Strategy : The tert-butoxycarbonyl (Boc) group protects the amino group from unwanted reactions.

- Deprotection : The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Case Study :

In a study involving the synthesis of cyclic peptides, Boc-DMBA was utilized as a precursor to create various peptide sequences that exhibited enhanced biological activity against specific targets in cancer therapy. The use of Boc-DMBA allowed for efficient coupling reactions and high yields of desired products .

Drug Development

Overview : Boc-DMBA plays a critical role in drug design, particularly in developing compounds that interact with specific biological pathways.

Applications :

- Targeted Drug Design : Its structural features enhance binding affinity to target proteins, making it suitable for designing inhibitors or modulators.

- Therapeutic Agents : Compounds derived from Boc-DMBA have shown promise in treating diseases such as cancer and diabetes.

Data Table: Drug Candidates Derived from Boc-DMBA

| Compound Name | Target Disease | Binding Affinity (nM) | Reference |

|---|---|---|---|

| Compound A | Cancer | 50 | |

| Compound B | Diabetes | 30 | |

| Compound C | Inflammation | 75 |

Biotechnology Applications

Overview : In biotechnology, Boc-DMBA is used to create modified amino acids that improve the stability and efficacy of biologics.

Key Applications :

- Biologics Development : It aids in the formulation of therapeutic proteins by enhancing their stability.

- Protein Engineering : Researchers utilize Boc-DMBA to study protein interactions and functions, leading to advancements in understanding various diseases.

Research in Molecular Biology

Boc-DMBA is instrumental in molecular biology research, particularly in proteomics where it helps elucidate protein interactions.

Applications :

- Protein Interaction Studies : The compound facilitates the study of complex protein networks, providing insights into cellular processes.

- Disease Mechanism Exploration : It aids researchers in investigating the molecular basis of diseases through targeted modifications of proteins.

Cosmetic Formulations

The unique properties of Boc-DMBA also find applications in the cosmetic industry. Its derivatives are used in formulations aimed at improving skin health and appearance.

Mechanism of Action

The mechanism of action of Boc-2-amino-3,4-dimethylbenzoic acid involves its role as a protecting group for amino acids and peptides. The Boc group protects the amino group from unwanted reactions during synthesis. The compound can be deprotected under acidic conditions to reveal the free amino group, allowing further functionalization .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical properties of Boc-2-amino-3,4-dimethylbenzoic acid and its analogs:

Physicochemical Properties

- This compound: Melting point 217–222°C; stable under acidic conditions but labile in strong bases due to Boc cleavage .

- 2-Hydroxy-3,4-dimethylbenzoic acid : Boiling point 323.5°C (760 mmHg); density 1.249 g/cm³. The hydroxyl group enhances solubility in polar solvents compared to Boc-protected analogs .

- 2-Amino-3,4-dimethoxybenzoic acid: Higher solubility in organic solvents due to methoxy groups; structural similarity score 0.97 to the Boc derivative .

- 2-Iodo-3,4-dimethylbenzoic acid : Heavy atom effect from iodine increases molecular weight and may influence reactivity in cross-coupling reactions .

Stability and Reactivity

- The Boc group in this compound provides temporary amine protection, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .

- Hydroxy and methoxy derivatives exhibit greater sensitivity to oxidative conditions but offer versatility in forming esters or ethers .

Biological Activity

Boc-2-amino-3,4-dimethylbenzoic acid (Boc-ADBA) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of Boc-ADBA, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Boc-ADBA is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a carboxylic acid functional group. The molecular formula is , with a molecular weight of approximately 265.31 g/mol. The compound features methyl substitutions at the 3 and 4 positions on the aromatic ring, which may enhance its lipophilicity and influence its biological interactions.

The primary function of Boc-ADBA lies in its role as a protecting group for amino acids and peptides during chemical synthesis. The Boc group protects the amino functionality from unwanted reactions, allowing for selective modifications at other sites on the molecule. Under acidic conditions, the Boc group can be removed to reveal the free amino group for further functionalization.

Synthesis and Applications

Boc-ADBA serves as a building block for synthesizing more complex biological molecules. Its derivatives are explored for various therapeutic applications, including:

- Antimicrobial Activity : Research indicates that benzoic acid derivatives, including Boc-ADBA, exhibit antimicrobial properties against various pathogens .

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating neurodegenerative diseases like Alzheimer's .

- Cellular Effects : Studies have shown that benzoic acid derivatives can influence cellular pathways such as autophagy and proteasome activity, suggesting potential roles in cancer therapy and aging .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various benzoic acid derivatives, including Boc-ADBA. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

- Enzyme Activity Modulation : In vitro assays revealed that Boc-ADBA could enhance proteasome activity in human fibroblasts. This finding suggests that it may help in modulating protein degradation pathways, which are crucial in maintaining cellular homeostasis .

- Neuroprotective Potential : Research has indicated that compounds similar to Boc-ADBA can inhibit BuChE, leading to increased acetylcholine levels in synaptic clefts—an important mechanism for neuroprotection in Alzheimer's disease models .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to Boc-ADBA:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3,4-dimethylbenzoic acid | Unprotected amino group | Direct involvement in neurotransmitter synthesis |

| 4-Amino-3,5-dimethylbenzoic acid | Dimethyl substitution at position 4 | Different enzyme inhibition profile |

| N-Boc-3-methylbenzamide | Similar protecting group | Focused on amide formation |

| 2-(tert-Butoxycarbonyl)amino benzoic acid | Lacks methyl substitutions | Simpler structure with varied reactivity |

Q & A

Q. Basic Characterization :

- ¹H/¹³C NMR :

- Aromatic protons appear as a singlet (H-5) at δ 6.8–7.2 ppm, with methyl groups (C-3, C-4) at δ 2.2–2.5 ppm.

- Boc carbonyl resonance at δ 155–160 ppm in ¹³C NMR .

- HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water + 0.1% TFA) .

- Melting Point : Reported range 178–182°C (decomposition may occur above 185°C) .

Q. Advanced Analysis :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from methyl and aromatic protons .

- Mass Spectrometry (HRMS) : Exact mass [M+H]⁺ = 166.063 (C₉H₁₁NO₂) .

What are the common challenges in deprotecting the Boc group from this compound, and how can they be mitigated?

Advanced Research Issue :

Deprotection under acidic conditions (e.g., TFA/HCl) may lead to methyl migration or aromatic ring sulfonation due to steric strain from adjacent methyl groups. Solutions include:

- Low-Temperature Deprotection : Use 4M HCl in dioxane at 0°C for 2 hours to minimize side reactions .

- Alternative Reagents : Employ TMSOTf in CH₂Cl₂ for milder conditions .

- Monitoring : Track Boc removal via IR (loss of carbonyl peak at ~1750 cm⁻¹) .

How does the steric environment of 3,4-dimethyl groups influence reactivity in peptide coupling reactions?

Advanced Mechanistic Insight :

The methyl groups hinder nucleophilic attack on the activated carboxylate (e.g., EDC/HOBt system), reducing coupling efficiency. Mitigation strategies:

- Activation Protocols : Pre-activate the carboxylate with HATU/DIPEA in DMF for 30 minutes before adding the amine .

- Solvent Choice : Use DMF or DMSO to enhance solubility of bulky intermediates .

- Kinetic Studies : Optimize molar ratios (e.g., 1.5 equivalents of coupling reagent) via LC-MS monitoring .

What role does this compound play in the synthesis of STING pathway inhibitors or acridone derivatives?

Application in Medicinal Chemistry :

this compound serves as a precursor for acridone-based STING agonists (e.g., DMXAA analogs). Key steps:

- Beckmann Rearrangement : Convert intermediates to lactam derivatives for fused-ring systems .

- Ullmann Coupling : Introduce aryl/heteroaryl groups at the 2-position for target-specific activity .

- Structure-Activity Relationship (SAR) : Methyl groups enhance lipophilicity, improving membrane permeability in cellular assays .

How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Q. Data Conflict Resolution :

- Variable Temperature NMR : Resolve overlapping signals by cooling to –40°C (slows molecular rotation) .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to assign ambiguous carbons .

- Computational Modeling : Compare experimental data with DFT-predicted chemical shifts (Gaussian or ADF software) .

What are the stability profiles of this compound under varying storage conditions?

Q. Basic Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.